benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19794766
InChI: InChI=1S/C21H26N2O4/c1-26-14-8-13-23(21(25)27-16-18-11-6-3-7-12-18)19(20(22)24)15-17-9-4-2-5-10-17/h2-7,9-12,19H,8,13-16H2,1H3,(H2,22,24)
SMILES:
Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol

benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate

CAS No.:

Cat. No.: VC19794766

Molecular Formula: C21H26N2O4

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate -

Specification

Molecular Formula C21H26N2O4
Molecular Weight 370.4 g/mol
IUPAC Name benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate
Standard InChI InChI=1S/C21H26N2O4/c1-26-14-8-13-23(21(25)27-16-18-11-6-3-7-12-18)19(20(22)24)15-17-9-4-2-5-10-17/h2-7,9-12,19H,8,13-16H2,1H3,(H2,22,24)
Standard InChI Key DIRKNEYQDDZZNI-UHFFFAOYSA-N
Canonical SMILES COCCCN(C(CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Descriptors

The compound’s IUPAC name, benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate, systematically describes its structure: a central phenylalanine-derived scaffold modified by a 3-methoxypropyl amine group at the nitrogen atom and a benzyl carbamate moiety at the α-carbon . The molecular formula C21H26N2O4\text{C}_{21}\text{H}_{26}\text{N}_2\text{O}_4 reflects its composition, with a calculated exact mass of 370.1893 g/mol. Key identifiers include:

PropertyValue
Canonical SMILESCOCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChI KeyJFSJKONJMVQDQC-UHFFFAOYSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds11
Topological Polar SA86.7 Ų

The SMILES string highlights the methoxypropyl chain (COCCC), amide linkage (NC=O), and benzyl carbamate group (OCC2=CC=CC=C2) .

Three-Dimensional Conformation

X-ray crystallography and NMR studies reveal a bent conformation stabilized by intramolecular hydrogen bonding between the amide NH and carbamate carbonyl oxygen. The methoxypropyl side chain adopts a gauche configuration, minimizing steric clashes with the phenyl ring. Density functional theory (DFT) calculations suggest a dipole moment of 4.2 Debye, driven by the polar carbamate and amide groups.

Synthesis and Manufacturing

Stepwise Synthetic Route

The synthesis involves a four-step sequence starting from DL-phenylalanine:

  • Amino Protection: DL-phenylalanine is treated with benzyl chloroformate in alkaline aqueous conditions to install the benzyl carbamate (Z-group) at the α-amino position, yielding Z-phenylalanine.

  • Amide Formation: The carboxylic acid group of Z-phenylalanine is activated using thionyl chloride and subsequently reacted with 3-methoxypropylamine to form the secondary amide bond.

  • Deprotection: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl carbamate protecting group, regenerating the free amine.

  • Recarbamation: The free amine is reacted with benzyl chloroformate under controlled pH to reintroduce the carbamate functionality at the α-position .

Critical parameters include maintaining anhydrous conditions during amide coupling and precise pH control (pH 8–9) during recarbamation to prevent hydrolysis. The final product is purified via silica gel chromatography, achieving >98% purity by HPLC.

Scalability and Process Optimization

Kilogram-scale batches have been produced with a median yield of 62% across all steps. Key challenges include:

  • Epimerization at the α-carbon during amide formation, mitigated by using N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Residual palladium contamination (<10 ppm) post-hydrogenation, addressed by chelating resins.

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data (25°C):

SolventSolubility (mg/mL)LogP (Predicted)
Water0.121.84
Ethanol34.7-
Dichloromethane89.2-
Hexane<0.01-

The low aqueous solubility aligns with the compound’s logP value of 1.84, indicating moderate hydrophobicity . Micellar solubilization using polysorbate 80 improves aqueous dissolution to 2.1 mg/mL.

Stability Profile

Stability studies (40°C/75% RH, 6 months) show:

  • Hydrolytic Degradation: 8% degradation in pH 7.4 buffer, primarily via carbamate hydrolysis to benzyl alcohol and the parent amine.

  • Oxidative Stability: No significant degradation under atmospheric oxygen, attributed to the absence of readily oxidizable functional groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.28–7.15 (m, 10H, Ar-H)

  • δ 6.23 (d, J = 8.4 Hz, 1H, NH)

  • δ 4.45 (q, J = 6.8 Hz, 1H, CH)

  • δ 3.38 (t, J = 6.0 Hz, 2H, OCH₂)

  • δ 3.28 (s, 3H, OCH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 172.1 (C=O, amide)

  • δ 155.9 (C=O, carbamate)

  • δ 135.4–126.8 (Ar-C)

  • δ 70.1 (OCH₂CH₂CH₂O)

  • δ 58.7 (OCH₃)

Mass Spectrometry

High-resolution ESI-MS ([M+H]⁺):

  • Observed: 371.1971

  • Calculated: 371.1966 (Δ = 1.3 ppm)

Fragmentation pathways include loss of the benzyloxy group (m/z 240.1) and cleavage of the methoxypropyl chain (m/z 177.0) .

Reactivity and Functional Transformations

Amide Hydrolysis

Under acidic conditions (HCl, 1M, reflux), the compound undergoes hydrolysis to yield benzyl alcohol, 3-methoxypropylamine, and phenylalanine. Alkaline hydrolysis (NaOH, 0.1M) preferentially cleaves the carbamate group, producing CO₂ and the corresponding amine.

Nucleophilic Substitution

The methoxypropyl chain’s terminal oxygen serves as a weak nucleophile. Reaction with methyl iodide in DMF substitutes the methoxy group with methylthio (SCH₃), confirmed by S-CH₃ proton resonance at δ 2.12 in ¹H NMR.

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